Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-
Overview
Description
Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique chemical structure, which includes a pyridazine ring, a chloro-methoxyphenyl group, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the chloro-methoxyphenyl group and the ethylphenyl group. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and thiolating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its biological activity, such as its potential effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating specific conditions.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- include other acetamides with different substituents or modifications to the pyridazine ring. Examples include:
- Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]-
- Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-phenyl)-3-pyridazinyl]thio]-
Uniqueness
The uniqueness of Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- lies in its specific combination of functional groups and structural features. These characteristics may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-3-14-4-6-15(7-5-14)17-9-11-21(25-24-17)28-13-20(26)23-18-12-16(22)8-10-19(18)27-2/h4-12H,3,13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISIWFZZPUNRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135374 | |
Record name | N-(5-Chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896045-41-3 | |
Record name | N-(5-Chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=896045-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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